molecular formula C12H22ClN3S B13213606 2-(Tert-butyl)-4-(piperazin-1-ylmethyl)thiazole hydrochloride

2-(Tert-butyl)-4-(piperazin-1-ylmethyl)thiazole hydrochloride

Cat. No.: B13213606
M. Wt: 275.84 g/mol
InChI Key: JXTXYQDMNMCXPJ-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-4-(piperazin-1-ylmethyl)thiazole hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a thiazole ring, a piperazine moiety, and a tert-butyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-4-(piperazin-1-ylmethyl)thiazole hydrochloride typically involves the reaction of a thiazole derivative with a piperazine derivative under specific conditions. One common method includes the use of tert-butyl bromoacetate and piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-4-(piperazin-1-ylmethyl)thiazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Tert-butyl)-4-(piperazin-1-ylmethyl)thiazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)-4-(piperazin-1-ylmethyl)thiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring and piperazine moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl piperazin-1-yl-acetate dihydrochloride
  • N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride

Uniqueness

2-(Tert-butyl)-4-(piperazin-1-ylmethyl)thiazole hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring provides additional sites for chemical modification, making it more versatile compared to similar compounds .

Properties

Molecular Formula

C12H22ClN3S

Molecular Weight

275.84 g/mol

IUPAC Name

2-tert-butyl-4-(piperazin-1-ylmethyl)-1,3-thiazole;hydrochloride

InChI

InChI=1S/C12H21N3S.ClH/c1-12(2,3)11-14-10(9-16-11)8-15-6-4-13-5-7-15;/h9,13H,4-8H2,1-3H3;1H

InChI Key

JXTXYQDMNMCXPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=CS1)CN2CCNCC2.Cl

Origin of Product

United States

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